![molecular formula C8H14N4 B2580196 {5-メチル-4H,5H,6H,7H-ピラゾロ[1,5-a]ピラジン-3-イル}メタナミン CAS No. 2167976-88-5](/img/structure/B2580196.png)
{5-メチル-4H,5H,6H,7H-ピラゾロ[1,5-a]ピラジン-3-イル}メタナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine” is a chemical compound that is part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . It has been used in the synthesis of various derivatives for medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI key is COQPSQFVYJZSAL-UHFFFAOYSA-N . Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine core is discussed . The possibility of further modification of such building blocks in 3rd position by various functional groups was shown .作用機序
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of these neurons, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and physiological effects:
The selective damage of dopaminergic neurons caused by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment and depression.
実験室実験の利点と制限
MPTP has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its reproducibility. However, its toxicity and potential for harm to researchers make it a challenging compound to work with. Additionally, the animal models used in MPTP research may not fully replicate the human disease, limiting the translational potential of the research.
将来の方向性
1. Development of new animal models that better replicate the human disease.
2. Identification of new therapeutic targets for Parkinson's disease based on the mechanisms of MPTP toxicity.
3. Development of safer and more selective compounds for studying Parkinson's disease.
4. Investigation of the potential role of MPTP in other neurodegenerative disorders.
5. Exploration of the potential use of MPTP as a tool for studying other neurological processes, such as learning and memory.
合成法
MPTP can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-methylpyrazole, formaldehyde, and ammonia. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
肺腺癌細胞株に対する抗増殖効果
この化合物は、KRAS変異肺腺癌細胞株であるA549細胞株に対する抗増殖効果について研究されています . 研究によると、この化合物の誘導体は、160 µMの濃度で細胞死率を最大50%まで増加させたことが明らかになりました .
構造活性相関(SAR)研究
この化合物について、構造活性相関(SAR)研究が行われました。 研究によると、長いアルキル鎖を持つアミド基と、p-CF3基を持つベンゼン環が効率に重要である可能性があることが明らかになりました .
理論的ADMET研究
この化合物を含むピラゾロピラジン誘導体の理論的ADMET(吸収、分布、代謝、排泄、毒性)研究が行われました。 薬物動態の各段階は、適切であると予測されました .
合成と構造解析
この化合物は、実験室で合成され、構造解析が行われています。 これは、新規のC-3置換ピラゾロ[1,5-a]ピラジン-4(5H)-オンの一種です .
特性
IUPAC Name |
(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-2-3-12-8(6-11)7(4-9)5-10-12/h5H,2-4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGCIDUSBWCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)CN)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)
![8-Methoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2580117.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)
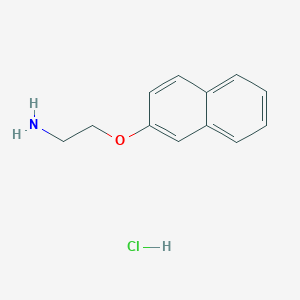
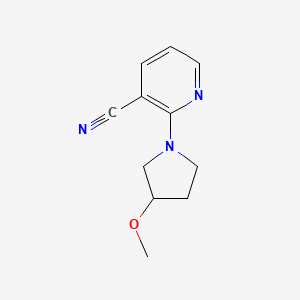
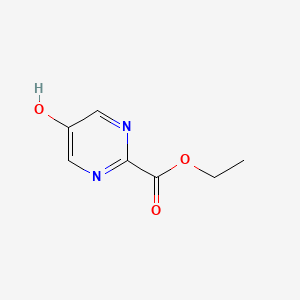
![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)
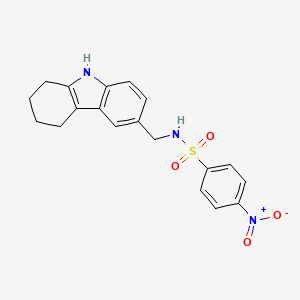
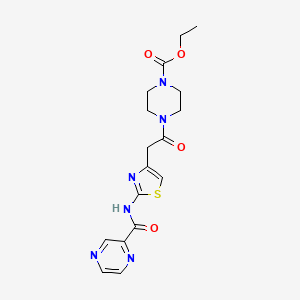
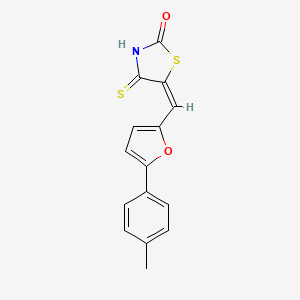
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)